Chpmpa

Descripción general

Descripción

Champaca, also known as Michelia champaca, is a tropical tree that belongs to the Magnoliaceae family. It is native to Southeast Asia and is widely cultivated for its fragrant flowers. Champaca has been used in traditional medicine for its various health benefits. Recently, scientific research has been conducted to explore the potential uses of champaca in various fields.

Aplicaciones Científicas De Investigación

Gene Assignment and Process Activation : A study titled "Continuous hidden process model for time series expression experiments" by Shi, Klutstein, Simon, Mitchell, and Bar-Joseph (2007) found that CHPM can accurately assign genes to processes and determine the level of activation of these processes over time. This aids in studying relationships between biological processes (Shi et al., 2007).

Nanogel Crosslinkers : Morimoto, Ohki, Kurita, and Akiyoshi (2008) discovered that CHPMA nanogels can be used as crosslinkers for hydrophilic nanodomains in PNIPAM hydrogels, resulting in rapid shrinking. This was detailed in their study "Thermo-Responsive Hydrogels with Nanodomains: Rapid Shrinking of a Nanogel-Crosslinking Hydrogel of Poly(N-isopropyl acrylamide)" (Morimoto et al., 2008).

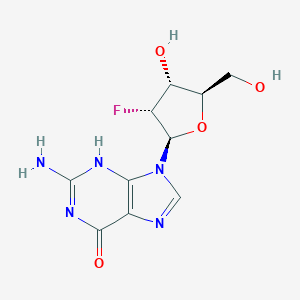

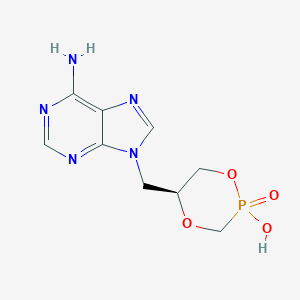

Antiviral Activity : De Clercq and colleagues (1987) in "Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines" demonstrated that Chpmpa derivatives are effective inhibitors of herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, adenovirus, and vaccinia virus (De Clercq et al., 1987).

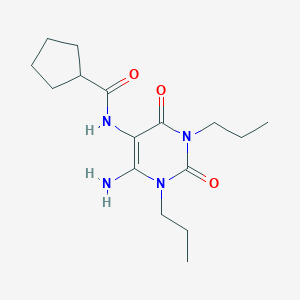

Anti-Herpesvirus Activity : Luo et al. (2018) in "Amidate Prodrugs of Cyclic 9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine with Potent Anti-Herpesvirus Activity" found that cHPMPA prodrugs display broad spectrum activity against herpesviruses and are stable in human plasma, suggesting their potential for treatment in transplant recipients (Luo et al., 2018).

Enhancing Antiviral Effects : A study by Snoeck, Andrei, Balzarini, Reymen, and De Clercq (1994) titled "Dipyridamole Potentiates the Activity of Various Acyclic Nucleoside Phosphonates against Varicella-Zoster Virus, Herpes Simplex Virus and Human Cytomegalovirus" revealed that DPM potentiates the antiviral effects of acyclic nucleoside phosphonates against various viruses (Snoeck et al., 1994).

Ocular Pharmacology : In their 2007 research "Intraocular properties of an alkoxyalkyl derivative of cyclic 9-(S)-(3-hydroxyl-2-phosphonomehoxypropyl) adenine, an intravitreally injectable anti-HCMV drug in rabbit and guinea pig," Tammewar et al. demonstrated that intravitreal injection of HDP-cHPMPA in rabbit eyes showed no toxicity clinically and histologically (Tammewar et al., 2007).

Propiedades

IUPAC Name |

9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMZUZGQXHRIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921234 | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chpmpa | |

CAS RN |

113892-17-4 | |

| Record name | Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

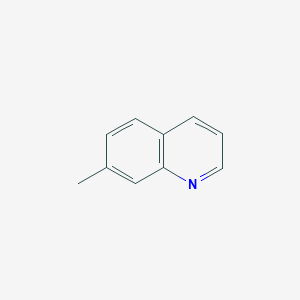

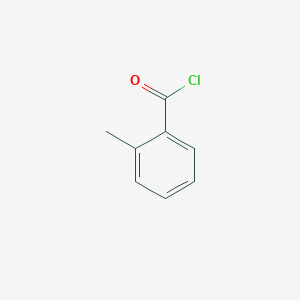

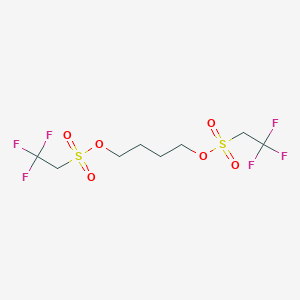

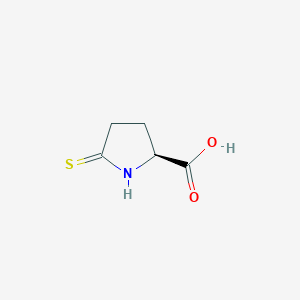

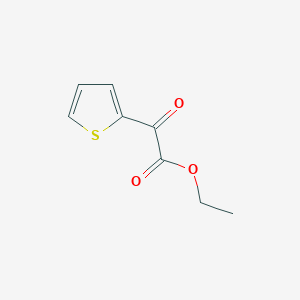

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.